Methyl 1-azaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-11(14)10-5-8-12(13-9-10)6-3-2-4-7-12/h10,13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFKQNMWGCORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCCCC2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-azaspiro[5.5]undecane-3-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro ring in a single step . The reaction conditions often include the use of a Lewis acid catalyst and an appropriate solvent, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound typically involves multi-step protocols, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and subsequent coupling reactions.
Triazole Ring Formation
The 2H-1,2,3-triazol-2-yl moiety is synthesized via CuAAC, a robust "click chemistry" method. For example:
-
Reagents : Terminal alkyne derivatives (e.g., propargyl-pyrrolidine intermediates) react with azides (e.g., 6-methoxyindole-2-azides) under Cu(I) catalysis.
-
Conditions : Optimized protocols use CuSO₄/Na(ascorbate) in MeOH/H₂O (3:1 v/v) with ligands like tris(benzimidazolylmethyl)amine (BimH)₃ at room temperature, achieving >95% conversion (Table 2, ).
| Entry | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | CuSO₄/Na(asc) | (BimH)₃ | MeOH/H₂O | RT | 99 | |
| 2 | CuI/TBTA | TBTA | DMF | 60 | 96 |
Coupling to Pyrrolidine and Indole Moieties
-
Pyrrolidine Functionalization : The pyrrolidine ring is alkylated with a triazole-containing methyl group using SN2 reactions. For instance, 2-(chloromethyl)pyrrolidine reacts with sodium triazolide under basic conditions ( ).
-
Indole Methanone Formation : The 6-methoxyindole-2-carboxylic acid is activated (e.g., as an acid chloride) and coupled to the pyrrolidine-triazole intermediate via nucleophilic acyl substitution (, ).
Methoxy Group Reactivity
The 6-methoxy group on the indole ring is resistant to nucleophilic substitution under mild conditions but can undergo demethylation with BBr₃ in CH₂Cl₂ at −78°C to yield phenolic derivatives ( ).
Triazole Ring Modifications
-
N-Alkylation : The triazole’s N2 position reacts selectively with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary salts ( ).
-
Metal Coordination : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications ( , ).
Hydrolytic Stability
-
Acidic Conditions : The methanone linker hydrolyzes slowly in 1M HCl (50°C, 24h: <5% degradation).
-
Basic Conditions : Faster degradation occurs in 1M NaOH (50°C, 24h: ~20% cleavage of the triazole-pyrrolidine bond) (, ).
Oxidative Stability
Exposure to H₂O₂ (3% in MeOH) results in indole ring oxidation, forming quinone-like products, as confirmed by HPLC-MS ( ).
Chromatographic Methods
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-azaspiro[5.5]undecane-3-carboxylate has been primarily studied for its potential as an anti-tuberculosis agent. Key applications include:
- Anti-Tuberculosis Development : The compound has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium's survival. Inhibition of this protein can disrupt bacterial cell wall synthesis, making it a target for new therapeutic agents against tuberculosis .
- Drug Discovery Scaffold : Its spirocyclic structure serves as a scaffold for developing new drugs targeting various diseases, including bacterial infections and neurological disorders. Research indicates that modifications to this scaffold can enhance its efficacy and selectivity against specific biological targets .
The biological activity of this compound is notable in several areas:
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against Mycobacterium tuberculosis in vitro, suggesting its potential as a lead compound in drug development .
- Animal Models : In vivo studies using murine models have shown promising results in treating tuberculosis infections, highlighting the need for further optimization to improve safety profiles and reduce cytotoxicity associated with high lipophilicity .
Mechanism of Action
The mechanism of action of methyl 1-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation . This interaction can disrupt biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Methyl 1-azaspiro[5.5]undecane-3-carboxylate
Physicochemical and Pharmacological Properties
- This compound :
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate :
Regulatory and Commercial Considerations
Biological Activity
Methyl 1-azaspiro[5.5]undecane-3-carboxylate is a compound belonging to the azaspiro family, characterized by its unique bicyclic structure that includes a nitrogen atom. This structural feature contributes significantly to its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
- Molecular Formula : C_{12}H_{19}N O_2
- Molecular Weight : Approximately 213.27 g/mol
- Structural Features : The spirocyclic structure allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.
This compound exhibits notable biological activity primarily through its ability to inhibit specific proteins crucial for bacterial survival. One significant target is the MmpL3 protein in Mycobacterium tuberculosis, which plays a vital role in the bacterium's pathogenicity and survival. Inhibition of this protein can lead to potential therapeutic applications in treating tuberculosis, especially against resistant strains.
Table 1: Summary of Biological Targets and Activities
In Vitro Studies
In vitro studies have demonstrated that modifications to the structure of this compound can enhance its biological activity. For instance, derivatives with altered functional groups showed improved inhibition of MmpL3, indicating a promising avenue for developing more potent anti-tuberculosis agents.
Case Studies
-
Anti-Tuberculosis Activity :
- A study highlighted the effectiveness of this compound derivatives against Mycobacterium tuberculosis, showcasing their potential in drug development aimed at combating resistant strains.
- GABAAR Modulation :
- Neuropeptide Y Antagonism :
Future Directions
The promising biological activities exhibited by this compound warrant further investigation into its structure-activity relationships (SAR). Future research should focus on:
- Synthesis of Derivatives : Exploring various functional group modifications to enhance potency and selectivity against targeted proteins.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of promising derivatives.
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level to optimize therapeutic applications.
Q & A
Basic: What synthetic strategies are effective for preparing Methyl 1-azaspiro[5.5]undecane-3-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions or ring-closing metathesis. Key steps include:
- Catalyst selection : Palladium or ruthenium catalysts are often used for spiroannulation. For example, tert-butyl-protected analogs (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) are synthesized via Buchwald–Hartwig amination, requiring precise control of catalyst loading (e.g., 5–10 mol%) and ligand ratios .
- Solvent and temperature : Polar aprotic solvents (e.g., DMSO, DMF) at 100–130°C are common for achieving cyclization, though proprietary conditions may limit public data .
- Yield optimization : Purification via flash chromatography (silica gel, hexane/EtOAc gradients) improves purity (>95%) .
Table 1: Example Reaction Conditions for Spirocyclic Carboxylates
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| tert-Butyl analog | Pd(OAc)₂/Xantphos | DMSO | 130 | 40 | 97 |
| Diazaspiro derivative | Ru-based | Toluene | 110 | 65 | 95 |
Advanced: How does stereochemistry influence the biological activity of this compound analogs?
Answer:
Stereochemical variations in the spirocyclic core significantly modulate receptor binding. For example:
- Chiral centers : Diastereomers of perhydrohistrionicotoxin (pHTX), a related 1-azaspiro[5.5]undecane, show divergent antagonism on α4β2 nicotinic acetylcholine receptors (nAChRs). One diastereomer exhibited 10-fold higher potency than the parent compound .
- Conformational analysis : X-ray crystallography or NMR-based NOE studies reveal that equatorial vs. axial substituent orientation affects steric clashes with receptor pockets .
- Methodology : Stereoselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures enantiopure intermediates .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and spirojunction. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate shows distinct proton signals for the spirocyclic NH (δ 1.5–2.0 ppm) and tert-butyl groups (δ 1.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₂₀O₃: calc. 224.30; obs. 224.29) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>97%) .
Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?
Answer:
- Molecular docking : Tools like AutoDock Vina simulate binding to target receptors (e.g., nAChRs). For pHTX analogs, docking scores correlate with in vitro IC₅₀ values .
- ADMET prediction : Software such as SwissADME estimates logP (2.5–3.5), suggesting moderate blood-brain barrier permeability .
- QM/MM simulations : Assess strain energy in the spirocyclic core, which impacts metabolic stability (e.g., cytochrome P450 oxidation sites) .
Basic: What are common challenges in isolating this compound, and how are they resolved?
Answer:
- Byproduct formation : Competing ring sizes (e.g., 5- vs. 6-membered rings) arise during cyclization. Gradient elution in chromatography separates these .
- Hydroscopicity : The compound may absorb moisture, requiring storage under inert gas (N₂/Ar) at 2–8°C .
- Low solubility : Co-solvents (e.g., DMSO:water 1:1) enhance solubility for biological assays .
Advanced: How do structural analogs of this compound compare in receptor selectivity?
Answer:
- Substituent effects : Tert-butyl groups enhance steric bulk, reducing off-target interactions. For example, tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate shows higher selectivity for σ receptors over dopamine receptors .
- Bioisosteres : Replacing the ester group with amides (e.g., 3,9-diazaspiro[5.5]undecan-2-one) improves metabolic stability but may alter binding kinetics .
Table 2: Selectivity Profiles of Spirocyclic Analogs
| Compound | Target Receptor | IC₅₀ (nM) | Selectivity Ratio (vs. off-target) |
|---|---|---|---|
| Methyl 1-azaspiro analog | nAChR α4β2 | 120 | 1:50 (σ receptor) |
| tert-Butyl 8-amino derivative | σ receptor | 45 | 1:200 (dopamine D₂) |
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Answer:
- Radioligand binding assays : Compete with [³H]epibatidine for nAChR binding sites (Kₐ values < 100 nM indicate high affinity) .
- Cell viability assays : Test necroptosis inhibition in HT-29 cells using PROTACs (EC₅₀ < 1 μM suggests therapeutic potential) .
- Patch-clamp electrophysiology : Measure ion channel modulation in neuronal cells .
Advanced: How do contradictory data on reaction yields or biological activities arise, and how should researchers address them?
Answer:
- Source variability : Proprietary synthetic routes (e.g., tert-butyl 9-oxo-3-azaspiro derivatives) may report yields from 40–65% due to undisclosed catalyst ratios .
- Biological model differences : Cell lines (e.g., HEK293 vs. CHO) express receptor subtypes at varying levels, affecting IC₅₀ values .
- Resolution : Replicate experiments under standardized conditions (e.g., IUPAC-recommended assay protocols) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
